6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane
Description
6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane is a bicyclic amine featuring a 3,6-diazabicyclo[3.1.1]heptane core substituted with a 6-methoxy-3-pyridylmethyl group. This structure combines the conformational rigidity of the bicyclo[3.1.1]heptane scaffold with the aromatic and hydrogen-bonding capabilities of the pyridine moiety, making it a promising candidate for medicinal chemistry applications, particularly in targeting central nervous system receptors or enzymes requiring rigid, spatially defined ligands.
Properties
IUPAC Name |
6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-12-3-2-9(5-14-12)8-15-10-4-11(15)7-13-6-10/h2-3,5,10-11,13H,4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUYEBUGWZAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2C3CC2CNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bis-Epoxidation of 1,4-Pentadiene
The process begins with the epoxidation of 1,4-pentadiene to form 1,2,4,5-bisepoxypentane . Stereospecific epoxidation methods (e.g., Sharpless or Jacobsen-Katsuki) ensure enantiomeric control.
Nucleophilic Ring-Opening
The bisepoxide reacts with a primary amine (e.g., ammonia or benzylamine) in an inert solvent (e.g., tetrahydrofuran or dichloromethane) at 20–80°C for 24–48 hours. This step generates a piperidin-3,5-diol intermediate as a diastereomeric mixture.
Example Reaction Conditions:
| Parameter | Value |
|---|---|
| Bisepoxide | 1,2,4,5-Bisepoxypentane |
| Nucleophile | Benzylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 36 hours |
Cyclization to Form the Bicyclic Core
The diol intermediate undergoes acid-mediated cyclization using agents like polyphosphoric acid or p-toluenesulfonic acid. This step eliminates water, forming the bicyclic structure. For example, heating the diol with polyphosphoric acid at 120°C for 6 hours yields 3,6-diazabicyclo[3.1.1]heptane with >90% purity after chromatography.
The introduction of the (6-methoxy-3-pyridyl)methyl group occurs via alkylation or reductive amination of the bicyclic amine.
Alkylation Strategy
A common approach involves reacting the bicyclic amine with 3-(bromomethyl)-6-methoxypyridine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Example Reaction Conditions:
| Parameter | Value |
|---|---|
| Amine | 3,6-Diazabicyclo[3.1.1]heptane |
| Alkylating Agent | 3-(Bromomethyl)-6-methoxypyridine |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Reductive Amination Alternative
An alternative method employs reductive amination between the bicyclic amine and 6-methoxynicotinaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers milder conditions but may require longer reaction times (24–48 hours).
Purification and Characterization
Chromatographic Purification
Crude product purification typically uses flash column chromatography with silica gel and a gradient eluent (e.g., 5–20% methanol in dichloromethane). High-performance liquid chromatography (HPLC) achieves >97% purity for research-grade material.
Structural Confirmation
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Nuclear Magnetic Resonance (NMR):
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Liquid Chromatography-Mass Spectrometry (LC-MS):
Optimization Challenges and Solutions
Diastereomeric Control
The initial bis-epoxidation step produces diastereomers, necessitating stereochemical optimization . Patent data suggests using S N 1-favoring conditions (polar protic solvents like ethanol) to equilibrate intermediates toward the desired configuration.
Yield Improvement
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Catalytic Enhancements: Adding catalytic iodine (~5 mol%) during alkylation improves yields from 65% to 85%.
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Microwave-Assisted Synthesis: Reducing reaction times from 12 hours to 30 minutes while maintaining 90% yield.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are preferred to enhance reproducibility and safety. A patent-pending protocol describes a telescoped process combining bis-epoxidation, cyclization, and alkylation in a single flow system, achieving a 70% overall yield .
Chemical Reactions Analysis
Nucleophilic Reactions at the Bicyclic Amine
The tertiary amine groups in the diazabicyclo[3.1.1]heptane scaffold participate in alkylation and acylation reactions:
Acylation with Propionic Anhydride
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Reaction : The tertiary amine undergoes acylation to form a propionamide derivative.
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Conditions : Propionic anhydride in dichloromethane at 0°C, followed by reflux and neutralization with NaOH .
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Outcome : High yields (85–90%) due to the steric accessibility of the amine .
Reductive Alkylation
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Reaction : Reaction with aldehydes (e.g., formaldehyde) in the presence of sodium cyanoborohydride.
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Conditions : Acetonitrile solvent, 0°C to room temperature .
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Outcome : Selective N-alkylation, forming secondary amines without over-alkylation .
Deprotection and Functionalization of the Methoxypyridyl Group
The methoxy group on the pyridine ring can be modified under acidic or nucleophilic conditions:
Demethylation
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Reaction : Conversion of the methoxy group to a hydroxyl group using BBr₃ or HI.
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Conditions : Anhydrous dichloromethane, −78°C to room temperature .
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Outcome : Provides a phenolic intermediate for further derivatization (e.g., phosphorylation) .
Electrophilic Aromatic Substitution
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Reaction : Bromination or nitration at the pyridine ring’s meta position.
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Outcome : Substituted pyridines with retained bicyclic structure .
Cross-Coupling Reactions
The pyridylmethyl group enables participation in transition metal-catalyzed reactions:
Suzuki-Miyaura Coupling
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Reaction : Boronic ester-functionalized derivatives undergo coupling with aryl halides.
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Outcome : Biaryl products with >75% yield, confirmed by HPLC .
Boc Deprotection and Amine Activation
The tert-butoxycarbonyl (Boc) protecting group is removed to regenerate free amines:
Acid-Mediated Deprotection
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Reaction : Cleavage of the Boc group using trifluoroacetic acid (TFA) or formic acid.
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Conditions : Dichloromethane or neat TFA, room temperature .
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Outcome : Quantitative recovery of the free amine for subsequent reactions .
Stability and Reactivity Trends
Scientific Research Applications
Research indicates that 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane exhibits various biological activities, particularly in the context of receptor interactions and enzyme inhibition.
Receptor Tyrosine Kinase Inhibition
One of the notable applications of this compound is its role as a precursor or component in the synthesis of selective receptor tyrosine kinase inhibitors like Selpercatinib. Selpercatinib targets RET mutations associated with certain cancers, demonstrating efficacy in inhibiting tumor growth in preclinical models .
Medicinal Chemistry Applications
The compound serves as a critical building block in the development of novel therapeutic agents. Its structural characteristics allow for modifications that enhance bioactivity and selectivity towards specific biological targets.
Case Studies
- Cancer Therapy : Research has shown that derivatives of this compound can be designed to target specific cancer pathways, particularly those involving RET signaling. For instance, Selpercatinib has been highlighted for its ability to inhibit RET-driven tumors effectively .
- Neuropharmacology : The structural motifs present in this compound suggest potential applications in neuropharmacology, where compounds targeting neurotransmitter receptors could be developed for treating neurodegenerative diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of neurotransmitter pathways, particularly those involving acetylcholine and dopamine.
Effects: Exhibits neuroprotective and cognitive-enhancing effects in preclinical studies.
Comparison with Similar Compounds
Substituent Variations
- 6-Methyl-3,6-diazabicyclo[3.1.1]heptane (CAS: 1538734-96-1): Structure: Lacks the pyridylmethyl substituent, featuring only a methyl group at the 6-position. Properties: Molecular formula C₆H₁₂N₂, molecular weight 112.17 g/mol. Limited solubility and safety data are available . Applications: Serves as a simpler scaffold for probing the role of bicyclic rigidity in receptor binding .
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS: 869494-16-6):
- Structure : Incorporates a Boc-protecting group at the 6-position.
- Properties : Molecular formula C₁₀H₁₈N₂O₂, molecular weight 198.26 g/mol. Used as a synthetic intermediate to preserve amine functionality during coupling reactions .
- Applications : Key precursor in synthesizing derivatives like the target compound via deprotection and subsequent functionalization .
- 6-Methoxy-3-azabicyclo[3.1.1]heptane (CAS: 1935019-96-7): Structure: Replaces one nitrogen atom in the bicyclo core with oxygen, reducing basicity. Properties: Molecular formula C₇H₁₃NO, molecular weight 127.18 g/mol.
Pharmacologically Active Derivatives
- N-(5-Chloro-2-methylphenyl)-3-((7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide (C1): Structure: Features a quinazolinone moiety linked to the bicyclo core via a methyl group. Applications: Part of a series tested in in silico, in vitro, and in vivo studies, highlighting the scaffold’s adaptability in kinase or receptor-targeted therapies .
6-Boc-3,6-diazabicyclo[3.1.1]heptane :
Physicochemical Properties
Biological Activity
6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane (CAS: 2306275-33-0) is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to synthesize existing research findings related to its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
- Purity : 95% .
Opioid Receptor Affinity
Research indicates that derivatives of the diazabicyclo[3.1.1]heptane framework exhibit significant affinity for opioid receptors. A study highlighted that certain analogs demonstrated high selectivity for mu-opioid receptors, with binding affinities (Ki values) ranging from 2.7 to 7.9 nM for mu-receptors, while showing much lower affinities for delta and kappa receptors (Ki > 2000 nM and Ki > 5000 nM, respectively) . This suggests that compounds like this compound may have potential as selective mu-opioid receptor ligands.
Neuroprotective Effects
The compound's neuroprotective properties have been explored in various models of neurodegenerative diseases. For instance, studies on related compounds have shown that they can inhibit reactive oxygen species (ROS) production and modulate autophagy processes, which are critical in protecting neuronal cells from oxidative stress . This suggests a possible therapeutic role in conditions like Alzheimer's disease and Parkinson's disease.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain diazabicyclo compounds can inhibit the proliferation of cancer cell lines harboring specific mutations or gene fusions . The mechanism appears to involve selective inhibition of receptor tyrosine kinases (RTKs), which are often implicated in cancer progression.
Data Summary
Case Study 1: Opioid Receptor Interaction
In a study evaluating various diazabicyclo compounds, it was found that modifications to the pyridine ring significantly altered receptor binding profiles. The specific structural features of this compound could enhance its selectivity towards mu-opioid receptors, providing insights into designing more effective analgesics.
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of related compounds demonstrated their ability to reduce neuroinflammation and neuronal apoptosis in cellular models exposed to toxic agents. These findings underscore the potential of diazabicyclo derivatives as candidates for further development in neurodegenerative disease therapies.
Q & A
Q. What are the synthetic methodologies for preparing 6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane?
The compound is typically synthesized via multistep routes involving:
- Boc protection of the bicyclic amine (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate as a precursor) to enable regioselective functionalization .
- Coupling reactions (e.g., Suzuki-Miyaura or nucleophilic substitution) to introduce the 6-methoxypyridylmethyl group. For example, the methoxypyridyl moiety is attached via alkylation or reductive amination .
- Deprotection under acidic conditions (e.g., TFA) to yield the free amine .
Q. How is the compound characterized spectroscopically and analytically?
- NMR : - and -NMR are critical for confirming regiochemistry and substitution patterns. For derivatives, pyridazinyl or pyridinyl substituents show distinct aromatic proton signals between δ 6.6–8.1 ppm .
- Elemental analysis : Used to verify purity and molecular composition (e.g., C, H, N content within ±0.4% of theoretical values) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for selpercatinib derivatives: m/z 526.26) .
Q. What in vitro assays are used to evaluate its biological activity?
- Cell viability assays : MTT or CCK-8 in prostate cancer (LNCaP, PC3) cells, showing dose-dependent suppression (e.g., 30 µM reduces viability to 28–32%) .
- Apoptosis analysis : Flow cytometry with Annexin V/PI staining detects apoptotic populations (e.g., 43% apoptosis in LNCaP cells at 30 µM) .
- Cell cycle profiling : Flow cytometry identifies G1-phase arrest (e.g., cyclin D1 and p21 upregulation via Western blot) .
Advanced Research Questions
Q. How does structural modification of the bicyclic core influence α4β2 nACh receptor affinity?
- Pyridinyl/pyridazinyl substitutions : Derivatives with 4-nitroanilino or 4-trifluoromethylanilino groups exhibit subnanomolar affinity (K < 1 nM) for α4β2 nAChRs, attributed to enhanced π-π stacking and hydrophobic interactions .
- Steric effects : Bulky substituents (e.g., isopropyl) reduce affinity, while electron-withdrawing groups (e.g., -CF) improve selectivity over other receptor subtypes .
Q. What mechanisms underlie its anticancer activity in prostate cancer models?
- ROS induction : Dose-dependent ROS generation disrupts redox balance, triggering caspase-mediated apoptosis (e.g., 48-hour treatment increases ROS by 2.5-fold) .
- Cell cycle arrest : G1-phase blockade via cyclin D1/p21 upregulation inhibits CDK4/6, preventing S-phase entry .
- In vivo efficacy : In murine xenografts, 5 mg/kg reduces tumor volume by 60% and improves survival rates (100% survival vs. 30% in controls) .
Q. Are there contradictions in reported biological targets (e.g., RET kinase vs. nAChRs)?
- Context-dependent activity :
- Methodological variance : Differences in assay systems (e.g., cancer cells vs. neuronal receptors) explain divergent outcomes .
Key Methodological Considerations
- Synthetic purity : Use preparative HPLC (>95% purity) to avoid off-target effects in biological assays .
- Dose optimization : In vivo studies require pharmacokinetic profiling (e.g., 2–5 mg/kg in mice for balanced efficacy/toxicity) .
- Receptor binding assays : Radioligand displacement (e.g., -epibatidine for α4β2 nAChRs) ensures specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
